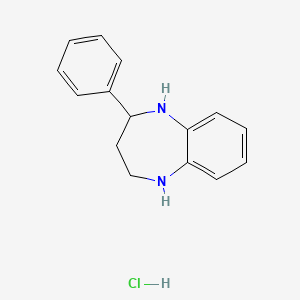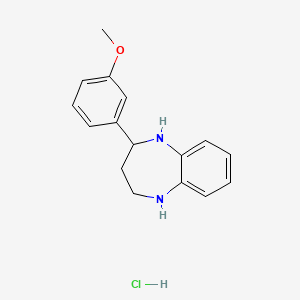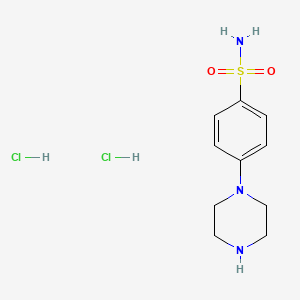
4-(Piperazin-1-yl)benzene-1-sulfonamide dihydrochloride
Overview
Description
4-(Piperazin-1-yl)benzene-1-sulfonamide dihydrochloride, also known as PIPES, is a buffering agent commonly used in biochemical and molecular biology experiments. It is a zwitterionic compound that is highly soluble in water and has a pH range of 6.1-7.5. PIPES is widely used in the scientific community due to its ability to maintain a stable pH in various biological and chemical reactions.
Scientific Research Applications
Antimicrobial Activity
4-(Piperazin-1-yl)benzene-1-sulfonamide dihydrochloride: has been investigated for its antimicrobial properties. In a study by Mandala et al , novel derivatives of this compound were synthesized and screened for in vitro antimicrobial activity. The compounds exhibited significant antibacterial and antifungal effects. Docking studies further supported their inhibitory potency.
Antifungal Activity
In another study, a series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines, including derivatives of our compound, were synthesized as potential antifungal agents . Some of these compounds displayed fungicidal activity against specific strains.
Drug Discovery and Bioactivity Enhancement
Coumarin-based piperazine derivatives have garnered attention in drug discovery. The inclusion of a piperazine moiety can enhance bioactivity. N-aryl and N-alkyl piperazine derivatives have been reported as potent antibacterial agents, antimalarial agents, antipsychotic agents, and antifungal agents .
Therapeutic Potential
Coumarins, including derivatives like our compound, are structurally important and occur widely in natural products. Efforts to evaluate their therapeutic potential have focused on anticancer, anti-HIV, anticoagulant, antioxidant, and anti-inflammatory activities .
Molecular Modeling and Structure-Based Investigations
Docking studies with the crystal structure of oxidoreductase proteins were conducted to understand the binding interactions of these compounds . Such investigations provide insights into their mechanism of action.
Norfloxacin Analogues as Antimicrobial Agents
While not directly related to our compound, the design and synthesis of piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) norfloxacin analogues have also been explored as antimicrobial agents . This highlights the broader interest in piperazine-based compounds.
Mechanism of Action
Target of Action
Sulfonamide drugs, which this compound is a part of, are known to target enzymes such ascarbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folate synthesis, respectively .
Mode of Action
Sulfonamides, in general, are known to inhibit the aforementioned enzymes, thereby disrupting the processes they are involved in . For instance, by inhibiting dihydropteroate synthetase, sulfonamides prevent the synthesis of folic acid, a vital nutrient for bacterial growth .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its targets. By inhibiting carbonic anhydrase, it could affect fluid and electrolyte balance in the body . By inhibiting dihydropteroate synthetase, it could disrupt the folate synthesis pathway, affecting cell growth and division .
Result of Action
The molecular and cellular effects of this compound’s action would be dependent on its mode of action and the biochemical pathways it affects. Given its potential targets, the compound could have effects such as altering fluid balance or inhibiting bacterial growth .
properties
IUPAC Name |
4-piperazin-1-ylbenzenesulfonamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S.2ClH/c11-16(14,15)10-3-1-9(2-4-10)13-7-5-12-6-8-13;;/h1-4,12H,5-8H2,(H2,11,14,15);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNWVBNMXOFESK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)S(=O)(=O)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperazin-1-yl)benzene-1-sulfonamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2-Pyridinylmethyl)amino]-1-butanol hydrochloride](/img/structure/B3077878.png)
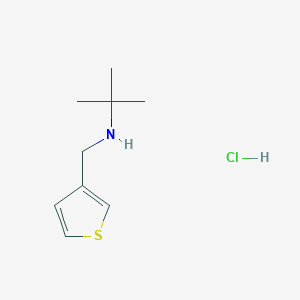
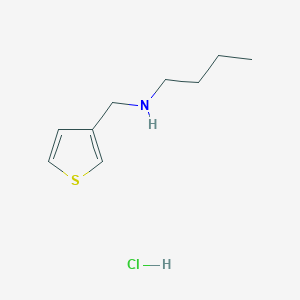
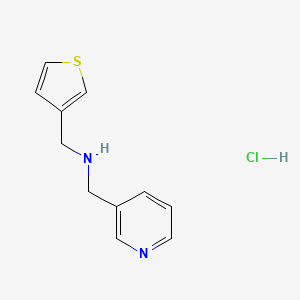
![2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride](/img/structure/B3077907.png)

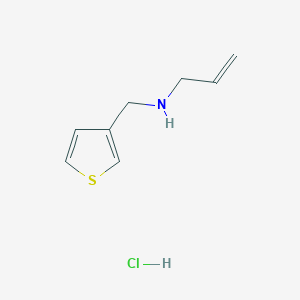

![[6-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methylamine dihydrochloride](/img/structure/B3077925.png)

